molecular formula C19H18BrNO4 B11420020 5-bromo-1-(4-ethoxy-3-methoxybenzyl)-7-methyl-1H-indole-2,3-dione

5-bromo-1-(4-ethoxy-3-methoxybenzyl)-7-methyl-1H-indole-2,3-dione

Cat. No.: B11420020
M. Wt: 404.3 g/mol
InChI Key: WFGNLIZWDUZTPC-UHFFFAOYSA-N
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Description

5-bromo-1-(4-ethoxy-3-methoxybenzyl)-7-methyl-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(4-ethoxy-3-methoxybenzyl)-7-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the indole ring.

    Alkylation: Addition of the ethoxy and methoxy groups to the benzyl substituent.

    Cyclization: Formation of the indole core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy or ethoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the indole-2,3-dione structure.

    Substitution: The bromine atom may be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium ethoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various indole derivatives with potential pharmaceutical applications.

Biology

    Biological Activity Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for developing new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism of action for 5-bromo-1-(4-ethoxy-3-methoxybenzyl)-7-methyl-1H-indole-2,3-dione would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole-2,3-dione: Lacks the ethoxy and methoxybenzyl substituents.

    7-methyl-1H-indole-2,3-dione: Lacks the bromine atom and benzyl substituent.

Uniqueness

The presence of the bromine atom, ethoxy and methoxy groups, and benzyl substituent in 5-bromo-1-(4-ethoxy-3-methoxybenzyl)-7-methyl-1H-indole-2,3-dione may confer unique chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

5-bromo-1-[(4-ethoxy-3-methoxyphenyl)methyl]-7-methylindole-2,3-dione

InChI

InChI=1S/C19H18BrNO4/c1-4-25-15-6-5-12(8-16(15)24-3)10-21-17-11(2)7-13(20)9-14(17)18(22)19(21)23/h5-9H,4,10H2,1-3H3

InChI Key

WFGNLIZWDUZTPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O)OC

Origin of Product

United States

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